Home > Products > Screening Compounds P82068 > (R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one - 1884712-55-3

(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Catalog Number: EVT-3092899
CAS Number: 1884712-55-3
Molecular Formula: C10H11BrN2O
Molecular Weight: 255.115
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a compound characterized by its unique structure and potential applications in medicinal chemistry. It is classified as a member of the benzo[d]diazepine family, which are known for their psychoactive properties. The compound's IUPAC name is (R)-6-bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one, and it has a molecular formula of C10H11BrN2O with a molecular weight of 255.12 g/mol. Its CAS number is 1884712-55-3, indicating its unique identification in chemical databases .

Synthesis Analysis

The synthesis of (R)-6-bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one typically involves multi-step procedures that include cyclization reactions. A common method involves the condensation of ortho-phenylenediamine with appropriate acylating agents under controlled conditions. For instance, the reaction may utilize microwave-assisted synthesis to enhance yield and reduce reaction times .

Technical Details:

  • The reaction often employs solvents like dimethylformamide or ethanol.
  • The use of bases such as sodium hydroxide can facilitate the formation of the diazepine ring.
  • Characterization techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are essential for confirming the structure and purity of the synthesized compound.
Molecular Structure Analysis

The molecular structure of (R)-6-bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one features a fused bicyclic system that includes a benzene ring and a diazepine ring. The presence of a bromine atom at position 6 and a methyl group at position 4 contributes to its chemical properties.

Structural Data:

  • SMILES Notation: O=C1CC@@HNC2=C(Br)C=CC=C2N1
  • Molecular Weight: 255.12 g/mol
  • Purity: Typically reported at around 95% in commercial preparations .
Chemical Reactions Analysis

(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one can undergo various chemical reactions typical for diazepines. These include nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of electron-withdrawing groups.

Reactions:

  • Nucleophilic substitution reactions can be facilitated by the bromine atom.
  • Electrophilic aromatic substitutions may occur on the benzene ring under acidic conditions.

Technical Details:
Reactions are usually carried out under mild conditions to prevent degradation of sensitive functional groups.

Mechanism of Action

The mechanism of action for compounds in the benzo[d]diazepine class often involves modulation of neurotransmitter systems in the central nervous system. Specifically, these compounds act as agonists at gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission.

Process:

  1. Binding to GABA receptors increases chloride ion influx.
  2. This hyperpolarizes neurons, leading to sedative and anxiolytic effects.

Data from pharmacological studies suggest that (R)-6-bromo derivatives may exhibit varying affinities for different GABA receptor subtypes, influencing their therapeutic profiles .

Physical and Chemical Properties Analysis

The physical properties of (R)-6-bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one include:

Physical Properties:

  • Appearance: Typically a white crystalline solid.
  • Melting Point: Reported between 160°C to 162°C.

Chemical Properties:

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Relevant analyses such as infrared spectroscopy reveal characteristic functional groups associated with carbonyl and aromatic systems .

Applications

(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has potential applications in scientific research and medicinal chemistry. Its structural similarity to other benzodiazepines suggests possible uses in:

Scientific Uses:

  1. Development of anxiolytic medications.
  2. Research into GABA receptor modulation.
  3. Synthesis of derivatives for enhanced pharmacological profiles.
Introduction to (R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Role of Benzodiazepine Scaffolds in Medicinal Chemistry

Benzodiazepines constitute a privileged scaffold in pharmaceutical research due to their broad spectrum of bioactivities and proven therapeutic utility. These heterocyclic compounds, characterized by a fusion between a benzene ring and a seven-membered diazepine ring, form the core structure of numerous clinically significant drugs. The scaffold's versatility enables interaction with diverse biological targets, leading to applications as sedatives, anxiolytics, anticonvulsants, muscle relaxants, and analgesics [8]. Beyond neurological applications, benzodiazepine derivatives exhibit antimicrobial and anticancer activities, expanding their therapeutic relevance [8]. The intrinsic conformational flexibility of the diazepine ring allows these molecules to adapt to binding pockets in various receptors and enzymes. Structural modifications at key positions—particularly N1, C3, and C7—significantly influence pharmacological performance, receptor selectivity, metabolic stability, and overall drug-like properties [7]. The incorporation of halogen atoms, such as bromine at the C6 position in (R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one, serves multiple purposes: enhancing binding affinity through hydrophobic interactions, altering electronic distribution to influence reactivity, and providing synthetic handles for further derivatization via metal-catalyzed cross-coupling reactions, thereby enabling efficient structure-activity relationship (SAR) exploration.

Significance of Chiral Centers in 1,4-Diazepine Pharmacodynamics

The introduction of a chiral center at the 4-position through a methyl substituent fundamentally alters the molecular recognition properties of this benzodiazepine derivative. Unlike classical benzodiazepines such as diazepam, which lack chiral centers but exist as rapidly interconverting conformational enantiomers (M and P forms), the stereogenic carbon in (R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one confers fixed, enantiomerically distinct spatial arrangements [5] [7]. This fixed chirality critically impacts interactions with biological targets, which are inherently chiral environments. Research on related benzodiazepines demonstrates that protein binding sites exhibit distinct preferences for specific enantiomers or conformers. For instance, human serum albumin (HSA) shows preference for M-conformers, while alpha1-acid glycoprotein (AGP) preferentially binds P-conformers [5]. In 3-alkyl substituted derivatives like this compound, where the chiral center influences ring conformation, AGP typically exhibits slightly favored binding for the (R)-enantiomers adopting the P-conformation [5]. The conformational behavior and stereochemical stability are therefore paramount; computational studies (DFT) indicate significant energy barriers (ΔG‡ ~17-21 kJ mol⁻¹) for ring inversion in substituted 1,4-benzodiazepines, suggesting sufficient stability for enantioselective interactions under physiological conditions [7] [9]. Consequently, the (R)-configuration at C4 is not merely a structural feature but a critical determinant of the compound's pharmacodynamic profile, influencing target affinity, selectivity, and ultimately, therapeutic efficacy.

Historical Evolution of Brominated Benzodiazepine Derivatives

The strategic incorporation of bromine into benzodiazepine structures has evolved significantly, driven by the synthetic and pharmacological advantages offered by this halogen. Early brominated derivatives, such as bromazepam (7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepin-2-one), established the therapeutic relevance of bromine substitution, demonstrating potent anxiolytic activity [8]. Bromine's size and polarizability facilitate specific hydrophobic interactions within target binding pockets, often enhancing binding affinity compared to smaller halogens. Furthermore, the carbon-bromine bond provides a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi), enabling efficient diversification of the benzodiazepine core. The specific derivative, (R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one, represents a modern iteration within this lineage. Its synthesis became feasible with advances in asymmetric synthesis and chiral separation technologies, allowing access to enantiomerically pure forms. This compound builds upon simpler precursors like 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 6729-30-2, a non-methylated, non-chiral analog) by incorporating both the chiral methyl group and the bromine substituent [1] [10]. The development of such sophisticated building blocks reflects the progression in benzodiazepine chemistry from racemic mixtures towards single enantiomers with tailored substituents, aimed at optimizing target engagement and improving pharmacokinetic profiles. The availability of this compound from specialized suppliers (typically at 95% purity) underscores its established role as a key intermediate in contemporary drug discovery pipelines [2] [3] [4].

Table 1: Key Benzodiazepine Derivatives Discussed

Compound NameCAS Registry NumberMolecular FormulaMolecular Weight (g/mol)Key FeaturesPrimary Use
(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one1884712-55-3C₁₀H₁₁BrN₂O255.115Chiral center at C4, Bromine at C6Pharmaceutical building block
(S)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one1884712-72-4C₁₀H₁₁BrN₂O255.115Enantiomer of aboveComparative studies, SAR exploration
6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one6729-30-2C₁₀H₁₀BrNO240.10Non-methylated, non-chiral precursorSynthetic intermediate
BromazepamNot specified in sourcesC₁₄H₁₀BrN₃O₂316.16 (est.)7-Bromo-1,4-benzodiazepine drugAnxiolytic (marketed drug)

Table 2: Physicochemical and Safety Profile Summary

PropertyValue/DescriptionSource Context
Molecular FormulaC₁₀H₁₁BrN₂OConsistent across supplier specifications [2] [3] [4]
Molecular Weight255.115 g/molFluorochem, BLD Pharm specifications [2] [3]
PurityTypically ≥95%Supplier listings (Fluorochem, eMolecules, BLD Pharm) [2] [3] [4]
Storage ConditionsSealed, dry, room temperature; often cold-chain recommendedGeneral benzodiazepine storage; BLD Pharm mentions cold-chain transport [3] [10]
Hazard Statements (GHS)H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)Fluorochem SDS data [2]
Precautionary StatementsP261, P264, P270, P271, P280, P301+P310, P301+P330+P331, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501Comprehensive handling and disposal procedures [2]
Stereochemistry(R)-enantiomerDefined in product names and CAS numbers [2] [4]

Properties

CAS Number

1884712-55-3

Product Name

(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

IUPAC Name

(4R)-6-bromo-4-methyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one

Molecular Formula

C10H11BrN2O

Molecular Weight

255.115

InChI

InChI=1S/C10H11BrN2O/c1-6-5-9(14)13-8-4-2-3-7(11)10(8)12-6/h2-4,6,12H,5H2,1H3,(H,13,14)/t6-/m1/s1

InChI Key

PKBGRARKNVLDTQ-ZCFIWIBFSA-N

SMILES

CC1CC(=O)NC2=C(N1)C(=CC=C2)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.